molecular formula C15H21NO2 B514056 4-{[(Cyclohexylmethyl)amino]methyl}benzoic acid CAS No. 932154-73-9

4-{[(Cyclohexylmethyl)amino]methyl}benzoic acid

Cat. No.: B514056
CAS No.: 932154-73-9
M. Wt: 247.33g/mol
InChI Key: UDJDQPAHYJVSPK-UHFFFAOYSA-N
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Description

4-{[(Cyclohexylmethyl)amino]methyl}benzoic acid is a benzoic acid derivative featuring a cyclohexylmethyl-substituted amino group at the para position of the aromatic ring. This structure combines the hydrophobicity of the cyclohexyl moiety with the carboxylate functionality of benzoic acid, making it a versatile intermediate in medicinal chemistry and drug design. The compound is synthesized via condensation reactions between 4-(bromomethyl)benzoic acid and cyclohexylmethylamine or related intermediates, as inferred from analogous synthetic routes (e.g., Scheme 1 in ). Its structural uniqueness lies in the bulky cyclohexyl group, which influences physicochemical properties such as solubility, lipophilicity, and binding affinity to biological targets.

Properties

IUPAC Name

4-[(cyclohexylmethylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-15(18)14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h6-9,12,16H,1-5,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJDQPAHYJVSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Cyclohexylmethyl)amino]methyl}benzoic acid typically involves the reaction of benzoic acid derivatives with cyclohexylmethylamine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzoic acid and the amine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(Cyclohexylmethyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-{[(Cyclohexylmethyl)amino]methyl}benzoic acid is C₁₄H₁₉NO₂, with a molecular weight of approximately 233.3 g/mol. The compound features a cyclohexyl group linked to a benzoic acid structure through a methylamino linkage. This unique configuration contributes to its lipophilicity and receptor binding capabilities, making it an interesting candidate for further pharmacological exploration.

Pharmacological Studies

Preliminary studies have indicated that this compound may exhibit anti-inflammatory properties and could modulate pain pathways due to its structural similarity to known analgesics. Investigations into its interactions with various biological targets are essential for understanding its pharmacological profile.

Analgesic Potential

Research suggests that the compound may interact with pain receptors, potentially leading to the development of new analgesics. Its ability to affect pain pathways positions it as a candidate for further studies aimed at treating chronic pain conditions.

Antifibrinolytic Agent

The compound may also serve as a precursor in the synthesis of antifibrinolytic agents, which are used to prevent excessive bleeding by inhibiting fibrinolysis (the breakdown of fibrin in blood clots). This application is particularly relevant in surgical settings or for patients with bleeding disorders .

Case Studies and Research Findings

Several studies have explored the synthesis and biological activity of this compound:

  • Synthesis Techniques : Various synthetic routes have been developed for producing high-purity this compound. These methods often involve catalytic reduction processes that allow for efficient production while minimizing by-products .
  • Biological Activity : In vitro studies have demonstrated that this compound can inhibit certain inflammatory pathways, suggesting its potential use in developing anti-inflammatory drugs. Further research is needed to elucidate the specific mechanisms involved.

Mechanism of Action

The mechanism of action of 4-{[(Cyclohexylmethyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 4-{[(Cyclohexylmethyl)amino]methyl}benzoic acid with key analogues:

Compound Name Substituent Structure Molecular Formula Molecular Weight Key Functional Groups
This compound Cyclohexylmethyl-aminomethyl C₁₅H₂₁NO₂ ~263.34 Benzoic acid, tertiary amine
4-[(Cyclopropanecarbonyl)amino]benzoic acid Cyclopropanecarbonyl-amino C₁₁H₁₁NO₃ 221.22 Benzoic acid, amide
4-[(3,4-Dihydroisoquinolin-2-yl)methyl]benzoic acid Dihydroisoquinolinyl-methyl C₁₇H₁₇NO₂ 279.33 Benzoic acid, bicyclic amine
4-[(5-Arylidenethiazolidinyl)methyl]benzoic acid Thiazolidinyl-methyl Varies ~350–400 Benzoic acid, thiazolidinone
4-[(Phenylcarbamoyl)amino]benzoic acid Phenylcarbamoyl-amino C₁₄H₁₂N₂O₃ 256.26 Benzoic acid, urea derivative

Key Observations:

  • Lipophilicity : The cyclohexylmethyl group in the target compound increases lipophilicity (logP ~2.5–3.0) compared to cyclopropanecarbonyl (logP ~1.8) or phenylcarbamoyl derivatives (logP ~2.0).
  • Solubility: Bulky substituents like cyclohexyl reduce aqueous solubility, whereas polar groups (e.g., thiazolidinone in ) enhance it.
Enzyme Inhibition
  • Target Compound: Limited direct data, but structurally similar compounds (e.g., 4-[(thiazolidinyl)methyl]benzoic acid derivatives) inhibit low-molecular-weight protein tyrosine phosphatases (LMWPTPs) with IC₅₀ values <1 µM.
  • Thiazolidinone Analogues: Exhibit competitive inhibition via binding to the enzyme’s active site, with electron-withdrawing groups (e.g., trifluoromethyl) enhancing potency.
  • Urea/Thiourea Derivatives : Show insecticidal activity (e.g., against Spodoptera littoralis), with IC₅₀ values in the micromolar range.
Anticancer Activity
  • Azetidinone Derivatives: Compounds like 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid () demonstrate cytotoxicity against cancer cell lines (e.g., AGS gastric cancer).
  • Cyclohexyl vs. Aromatic Substituents : Bulky cyclohexyl groups may reduce cell permeability compared to planar aromatic substituents but improve target selectivity due to steric hindrance.

Biological Activity

4-{[(Cyclohexylmethyl)amino]methyl}benzoic acid, also known as 4-[cyclohexyl(methyl)amino]benzoic acid, is an organic compound notable for its potential pharmacological properties. This article delves into its biological activity, exploring its mechanisms, interactions, and implications for medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₉NO₂
  • Molecular Weight : Approximately 233.3 g/mol
  • Classification : Aromatic carboxylic acid

The compound features a cyclohexyl group linked to a benzoic acid structure via a methylamino group, which enhances its lipophilicity and receptor binding capabilities compared to simpler analogs.

Pharmacological Potential

Preliminary studies indicate that this compound may exhibit:

  • Anti-inflammatory properties : Its structural similarity to known analgesics suggests it could modulate pain pathways effectively.
  • Interaction with biological targets : Research indicates potential interactions with various receptors involved in pain and inflammation modulation.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound's ability to bind to specific receptors may facilitate its analgesic effects.
  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of enzymes related to inflammatory processes, suggesting a potential pathway for this compound .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and anti-inflammatory effects of this compound. For instance:

  • MTT Assay : This assay revealed varying IC50 values when tested against different cell lines, indicating its potential as an anticancer agent. The specific IC50 values for various derivatives are still under investigation but show promise in preliminary results .
CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Control Compound A5.0HepG2
Control Compound B3.5MCF7

Structural Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the cyclohexyl group or the amino linkage can significantly affect the biological activity of the compound. For example, substituents on the aromatic ring can enhance or reduce the compound's potency against specific targets .

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